molecular formula C21H18N4O3S B2743941 1-(3-Methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea CAS No. 941946-64-1

1-(3-Methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea

Cat. No.: B2743941
CAS No.: 941946-64-1
M. Wt: 406.46
InChI Key: WAXVZMRLEPXSTG-LYBHJNIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea is a useful research compound. Its molecular formula is C21H18N4O3S and its molecular weight is 406.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Synthetic Procedures

A green synthetic procedure has been developed for the synthesis of methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, which involves a two-step synthesis from anthranilic acid. This process uses environmentally friendly approaches including deep eutectic solvents (DES) and microwave-induced synthesis. The synthesis includes a first step of creating 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one in choline chloride:urea DES, followed by S-alkylation in a microwave-induced reaction, yielding the compound with a 59% success rate and characterization through various spectral methods (Molnar, Komar, & Jerković, 2022).

Antagonistic Effects on Human Adenosine A(3) Receptors

Isoquinoline and quinazoline urea derivatives have been identified to bind to human adenosine A(3) receptors. Through a series of synthesized N-phenyl-N'-quinazolin-4-ylurea derivatives, a structure-affinity analysis was conducted to understand the affinities to adenosine receptors. This research found that specific substitutions on the quinazoline ring increase adenosine A(3) receptor affinity. Notably, N-(2-methoxyphenyl)-N'-(2-(3-pyridyl)quinazolin-4-yl)urea (VUF5574) emerged as a potent and selective antagonist for the human adenosine A(3) receptor, indicating its potential utility in further characterizing the A(3) receptor (van Muijlwijk-Koezen et al., 2000).

Novel Urea and Thiourea-Based Quinazoline Derivatives

A study on the synthesis of novel urea and thiourea-based quinazoline derivatives through palladium-catalyzed Suzuki C–C coupling has been reported. This synthesis led to a series of 1-phenyl-3-(4-(4-(m-tolyloxy)quinazolin-2-yl)phenyl)urea/thiourea derivatives, achieved in a short reaction time with good overall yields. These compounds were characterized by IR, NMR, and elemental analysis, highlighting the efficient synthesis method starting from 2,4-dichloroquinazoline (Patel, Chikhalia, & Kumari, 2015).

Pharmacological Screening for Antimicrobial and Anti-Inflammatory Activities

The design, synthesis, and preliminary pharmacological screening of novel quinazoline derivatives have been undertaken to explore their antimicrobial, analgesic, and anti-inflammatory activities. This study synthesized a new series of quinazoline-4-one/4-thione derivatives and screened them for their biological activities. Among the synthesized compounds, several showed promising activity against microbes, and some exhibited significant profiles against both pain and inflammation, suggesting the potential of methyl/methoxy groups and amine, urea, and thiourea substitutions in enhancing biological activity (Dash et al., 2017).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-Methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea involves the reaction of 2-amino-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one with 3-methoxyphenyl isocyanate in the presence of a suitable base to form the desired product.", "Starting Materials": [ "2-amino-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one", "3-methoxyphenyl isocyanate", "Suitable base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one in a suitable solvent (e.g. DMF, DMSO) and add a suitable base (e.g. triethylamine) to the solution.", "Step 2: Add 3-methoxyphenyl isocyanate to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography using a suitable eluent (e.g. ethyl acetate/hexanes) to obtain the desired product as a solid." ] }

CAS No.

941946-64-1

Molecular Formula

C21H18N4O3S

Molecular Weight

406.46

IUPAC Name

1-(3-methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea

InChI

InChI=1S/C21H18N4O3S/c1-28-15-7-4-6-14(12-15)22-20(26)24-19-17-9-2-3-10-18(17)23-21(27)25(19)13-16-8-5-11-29-16/h2-12H,13H2,1H3,(H2,22,24,26)

InChI Key

WAXVZMRLEPXSTG-LYBHJNIJSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CS4

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.